An In-depth Technical Guide to Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
An In-depth Technical Guide to Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its fundamental properties, offers a reasoned approach to its synthesis, and explores its potential therapeutic applications based on the well-established biological activities of the broader pyrido[1,2-a]pyrimidine class.
Core Compound Identification and Properties
Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is unequivocally identified by its Chemical Abstracts Service (CAS) Registry Number.
| Property | Value | Source(s) |
| CAS Number | 16867-56-4 | [1][2] |
| Molecular Formula | C₁₁H₉BrN₂O₃ | [3] |
| Molecular Weight | 297.11 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥97% | [1][3] |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [1] |
Chemical Structure:
Figure 1: Chemical structure of Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate.
Synthetic Strategy: A Mechanistic Perspective
A proposed two-step synthesis is outlined below, commencing with commercially available starting materials.
Step 1: Synthesis of 2-amino-4-bromopyridine
The initial step involves the synthesis of the key intermediate, 2-amino-4-bromopyridine. This can be achieved through the bromination of 2-aminopyridine.
Step 2: Condensation and Cyclization
The second step involves the reaction of 2-amino-4-bromopyridine with diethyl 2-(ethoxymethylene)malonate. This reaction proceeds via an initial Michael addition of the exocyclic amino group of the pyridine to the electron-deficient double bond of the malonate derivative, followed by an intramolecular cyclization with the elimination of ethanol to form the pyrimidine ring. A subsequent thermal cyclization with the elimination of a second molecule of ethanol affords the final pyrido[1,2-a]pyrimidine core.
Figure 2: Proposed synthetic workflow.
Experimental Protocol (Proposed):
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-bromopyridine (1 equivalent) and diethyl 2-(ethoxymethylene)malonate (1.1 equivalents) in a high-boiling point solvent such as Dowtherm A.
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Reaction Conditions: Heat the reaction mixture to reflux (approximately 250-260 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.
Self-Validating System: The successful synthesis of the target compound can be confirmed through a suite of analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms and the overall structure.
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Mass Spectrometry (MS): To verify the molecular weight of the compound.
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Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule (e.g., carbonyl, C-Br).
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Melting Point Analysis: To assess the purity of the synthesized compound.
Potential Applications in Drug Discovery and Development
The pyrido[1,2-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to a variety of biological targets with high affinity.[4] This suggests that Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate could possess a range of interesting pharmacological activities.
3.1. Anticancer Potential:
Numerous derivatives of the broader pyrimidine class have demonstrated significant anticancer activity.[5][6] The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases. The pyrido[1,2-a]pyrimidine core can act as a scaffold to present various substituents in a defined three-dimensional space, allowing for specific interactions with the active sites of these enzymes. The 7-bromo substituent on the target molecule could potentially engage in halogen bonding, a type of non-covalent interaction that is increasingly being recognized for its importance in drug-receptor binding.
3.2. Anti-inflammatory Activity:
Pyrido[1,2-a]pyrimidine derivatives have also been investigated for their anti-inflammatory properties.[7] The mechanism of action in this context can involve the inhibition of enzymes such as cyclooxygenases (COX-1 and COX-2), which are key mediators of the inflammatory response. The structural features of Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate make it a candidate for investigation as a potential anti-inflammatory agent.
3.3. Antiviral and Antimicrobial Applications:
The pyrimidine nucleus is a fundamental component of nucleosides, the building blocks of DNA and RNA. As such, pyrimidine analogues have been a cornerstone of antiviral and antimicrobial drug discovery for decades.[5] These compounds can act as inhibitors of viral or microbial enzymes essential for replication. The unique substitution pattern of Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate warrants its evaluation in antiviral and antimicrobial assays.
Figure 3: Potential therapeutic applications.
Future Directions and Conclusion
Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate represents a promising scaffold for the development of novel therapeutic agents. While its specific biological activities are yet to be fully elucidated, the extensive research on the broader class of pyrido[1,2-a]pyrimidines provides a strong rationale for its further investigation.
Future research should focus on:
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Definitive Synthesis and Characterization: The development and validation of a robust and scalable synthetic route, along with comprehensive spectroscopic characterization.
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In Vitro Biological Screening: Evaluation of the compound's activity against a panel of cancer cell lines, inflammatory targets, viruses, and microbial strains.
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Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to understand the contribution of each part of the molecule to its biological activity.
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Mechanism of Action Studies: In-depth biochemical and cellular assays to determine the precise molecular targets of the compound.
References
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MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. [Link]
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JOCPR. The chemistry of pyrido[2,3-d]pyrimidines. [Link]
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Semantic Scholar. A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in. [Link]
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GSC Advanced Research and Reviews. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]
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Journal of Drug Delivery and Therapeutics. A Review on Pharmacological Aspects of Pyrimidine Derivatives. [Link]
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International Journal of Molecular Sciences. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. [Link]
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